1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Description
1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione is a spirocyclic diketopiperazine derivative characterized by a chloroacetyl substituent on the diazaspiro core. Its molecular formula is C₁₁H₁₄ClN₂O₃ (CAS: 923155-67-3), and it is synthesized via alkylation of the parent compound 1,4-diazaspiro[5.5]undecane-3,5-dione (CAS: 5699-91-2, C₉H₁₄N₂O₂) using chloroacetylating agents under basic conditions . The chloroacetyl group introduces electrophilic reactivity, making it a key intermediate for further functionalization in medicinal chemistry, particularly in anticonvulsant drug development .
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c12-6-9(16)14-7-8(15)13-10(17)11(14)4-2-1-3-5-11/h1-7H2,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBUNIJKFFJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=O)CN2C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923155-67-3 | |
| Record name | 1-(2-chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione typically involves the reaction of a suitable diazaspiro compound with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Electrochemical Oxidation
The compound undergoes oxidation in non-aqueous media, yielding N-(1-aminocyclohexanecarbonyl)oxamic acid as the primary product (80% yield). The reaction mechanism likely involves electron transfer processes, leading to the formation of a stable oxamic acid derivative. This transformation is significant in organic synthesis for generating functionalized amides or related bioactive molecules .
Electrochemical Reduction
Reduction of the compound produces alcohol derivatives (60% yield) and traces of a dimerized product (5% yield). The alcohol formation suggests protonation or hydrogenation at reactive sites, while dimerization may involve intermolecular coupling under reductive conditions. The presence of multiple nitrogen atoms in the spirocyclic framework could facilitate electron transfer during these processes .
Reaction Conditions and Products
| Reaction Type | Key Product(s) | Yield | Mechanism |
|---|---|---|---|
| Oxidation | N-(1-aminocyclohexanecarbonyl)oxamic acid | 80% | Electron transfer, functional group transformation |
| Reduction | Alcohol derivative | 60% | Protonation/hydrogenation |
| Dimerized product | 5% | Intermolecular coupling |
Substitution Reactions
While not explicitly detailed in the provided sources, the chloroacetyl group in the compound suggests potential for nucleophilic substitution or hydrolysis reactions. For example:
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Hydrolysis : The chloroacetyl group could hydrolyze to form a carboxylic acid or amide under basic or acidic conditions.
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Nucleophilic Substitution : Replacement of the chlorine atom with nucleophiles (e.g., amines, alcohols) could generate diverse derivatives.
These reactions are inferred from general organic chemistry principles but require experimental validation for this specific compound.
Oxidative Pathway
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Electron Transfer : The compound undergoes oxidation via loss of electrons, likely at the spirocyclic nitrogen centers.
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Functional Group Rearrangement : Rearrangement leads to the formation of the oxamic acid derivative, stabilized by conjugation or resonance effects .
Reductive Pathway
Scientific Research Applications
Medicinal Chemistry Applications
1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione has garnered attention for its potential pharmaceutical applications due to its structural features that may interact with biological targets.
Antimicrobial Activity
Research indicates that compounds with diazaspiro structures exhibit antimicrobial properties. The chloroacetyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
Studies suggest that similar compounds can induce apoptosis in cancer cells. The unique spiro structure may allow for selective targeting of cancer pathways, providing a basis for further investigation into its anticancer potential.
Organic Synthesis Applications
The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity can be utilized in various organic transformations:
Synthesis of Heterocycles
This compound can be employed to synthesize heterocyclic compounds through cyclization reactions. This application is particularly relevant in the development of new drugs with specific pharmacological activities.
Building Block for Drug Development
The compound can serve as a building block for synthesizing novel pharmaceuticals. Its ability to undergo various chemical reactions allows chemists to modify its structure and enhance biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., chloroacetyl) enhance electrophilicity, facilitating nucleophilic substitutions, whereas electron-donating groups (e.g., methoxy) improve solubility and metabolic stability .
- Synthesis : Alkylation reactions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and K₂CO₃ in acetone are standard for introducing substituents at N1 or N4 .
Physicochemical and Spectral Properties
- IR Spectroscopy : The parent diazaspiro compound exhibits imide carbonyl stretches at ~1720–1685 cm⁻¹. Chloroacetyl derivatives show additional ester carbonyl bands at ~1760 cm⁻¹, while tetrazole-substituted analogues (e.g., compound 6x ) display NH stretches at ~3419 cm⁻¹ .
- NMR Data : The spirocyclic core generates distinct proton environments. For example, compound 6m shows cyclohexyl protons at δ 1.41–2.00 ppm and aromatic protons at δ 7.12–7.25 ppm .
Biological Activity
1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (CAS Number: 923155-67-3) is a synthetic compound that belongs to the class of diazaspiro compounds. These compounds have garnered attention for their potential biological activities, including their roles in pharmacology and medicinal chemistry. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C11H15ClN2O3
- Molecular Weight : 258.7 g/mol
- Density : 1.21 g/cm³
- Boiling Point : 390.1°C at 760 mmHg
- Flash Point : 178.3°C
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its effects on neurological and immune functions.
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly the GABAergic system. Studies have shown that diazaspiro compounds can act as GABA_A receptor antagonists, which are crucial in modulating neuronal excitability and have implications for anxiety and seizure disorders .
Study 1: GABA_A Receptor Interaction
A study focused on the synthesis and evaluation of diazaspiro compounds demonstrated that certain derivatives exhibited significant antagonistic activity at GABA_A receptors. This suggests potential therapeutic applications in treating conditions like epilepsy and anxiety disorders .
Study 2: Anti-inflammatory Effects
Another investigation highlighted the immunomodulatory properties of spirocyclic compounds, indicating that they may influence T-cell responses and macrophage activity. The modulation of immune responses through these compounds presents opportunities for developing treatments for autoimmune diseases .
Study 3: Pain Management
Research has also pointed to the potential of diazaspiro compounds in pain management. The ability to modulate pain pathways through interaction with central nervous system receptors positions these compounds as candidates for analgesic drug development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClN2O3 |
| Molecular Weight | 258.7 g/mol |
| Density | 1.21 g/cm³ |
| Boiling Point | 390.1°C |
| Flash Point | 178.3°C |
| Biological Activity | Observations |
|---|---|
| GABA_A Receptor Antagonism | Significant activity noted |
| Immunomodulatory Effects | Influences T-cell function |
| Analgesic Potential | Modulates pain pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione, and how are intermediates characterized?
- Methodology : The compound is synthesized via acylation of the parent diazaspiro structure using chloroacetyl chloride under Schotten-Baumann conditions. This involves reacting the spirodiamine intermediate with chloroacetyl chloride in a biphasic system (e.g., water/dichloromethane) with a base like sodium hydroxide to facilitate the reaction .
- Characterization : Key intermediates and final products are validated using IR spectroscopy (to confirm loss of NH bands at ~3100 cm⁻¹ and presence of carbonyl stretches at 1720–1760 cm⁻¹), ¹H/¹³C-NMR (to identify spirocyclic protons and substituent integration), and mass spectrometry (e.g., EI-MS for molecular ion peaks and fragmentation patterns) .
Q. How does the spirocyclic structure influence the compound’s physicochemical properties?
- Analysis : The diazaspiro[5.5]undecane core introduces conformational rigidity, which can be studied via X-ray crystallography or computational modeling (e.g., DFT calculations). The chloroacetyl group enhances electrophilicity, affecting reactivity in downstream functionalization. Solubility and stability are assessed through HPLC under varied mobile phases (e.g., acetonitrile/water gradients) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : In derivatives like methyl 2-(3,5-dioxo-1-phenyl-1,4-diazaspiro[5.5]undecane-4-yl)acetate (6m), overlapping signals in ¹H-NMR (e.g., cyclohexane protons at δ 1.2–2.5 ppm) are resolved using 2D techniques (COSY, HSQC) to assign spatial correlations. Discrepancies in carbonyl IR stretches (e.g., 1675 vs. 1726 cm⁻¹) are attributed to electronic effects from substituents, validated by comparative analysis of analogs .
Q. What is the mechanistic basis for the compound’s anticonvulsant activity, and how is it evaluated?
- Pharmacological Testing : Anticonvulsant profiles are assessed using in vivo models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents). The chloroacetyl group may modulate GABAergic pathways or sodium channel blocking, hypothesized via molecular docking studies against targets like GABA-A receptors . Activity is quantified using ED₅₀ values and compared to reference drugs (e.g., phenytoin) .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- Approach : Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, blood-brain barrier permeability). Toxicity is modeled using ProTox-II for hepatotoxicity or mutagenicity. Metabolites are simulated via cytochrome P450 enzyme interaction studies (e.g., CYP3A4/2D6), with validation via in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
